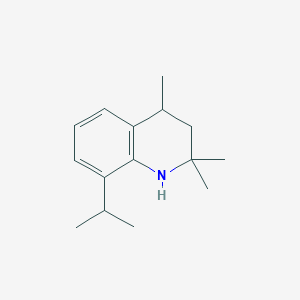
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, involves catalytic reactions under oxidative carbonylation conditions. These reactions highlight the versatility of tetrahydroquinoline compounds in producing a variety of heterocyclic structures with potential applications in drug development and material science (Bacchi et al., 2005).
Fluorimetric Properties for Analytical Applications
The study of the fluorimetric properties of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) has implications for its use in analytical chemistry, especially in the quantification of TMQ in synthetic mixtures and specific rubber samples. This demonstrates the compound's role in understanding and preventing the oxidative degradation of polymers (Moldovan et al., 2006).
Progress in Tetrahydroquinoline Chemistry
Research progress in tetrahydroquinoline chemistry, focusing on synthesis methods, has provided a broad understanding of this compound's significance in the synthesis of pharmacologically active compounds. These developments are crucial for pharmaceutical and agrochemical synthesis, showcasing the potential of tetrahydroquinolines as key intermediates in producing bioactive molecules (Muthukrishnan et al., 2019).
Synthesis of Biologically Active Compounds
The synthesis and evaluation of tetrahydroquinoline derivatives for their potential biological activities, including anticancer properties, underline the compound's utility in drug discovery and development. This area of research explores the structural modifications of tetrahydroquinoline to enhance its biological efficacy (Redda et al., 2010).
Organosilicon Derivatives for Drug Delivery
The development of lipid-like organosilicon derivatives of tetrahydroquinoline for facilitating penetration through the plasma membrane and for drug delivery applications represents an innovative approach to improving the bioavailability and therapeutic efficacy of small molecules (Zablotskaya et al., 2018).
Propiedades
IUPAC Name |
2,2,4-trimethyl-8-propan-2-yl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10(2)12-7-6-8-13-11(3)9-15(4,5)16-14(12)13/h6-8,10-11,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNDMBMWBJZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


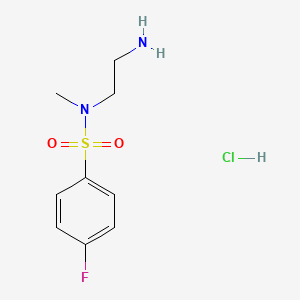
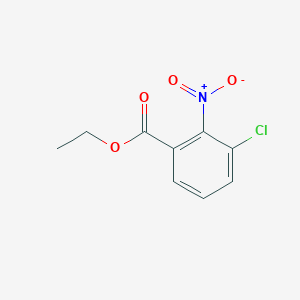
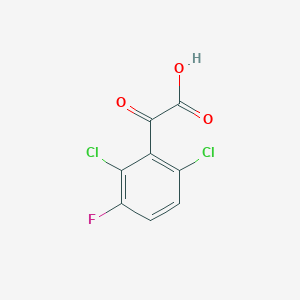
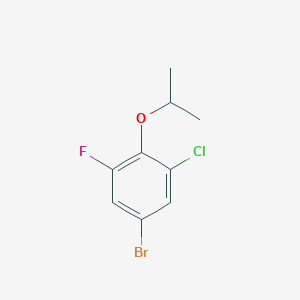
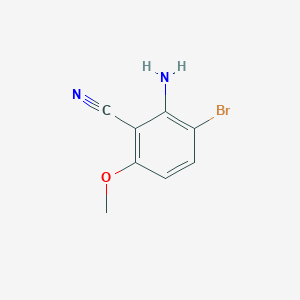
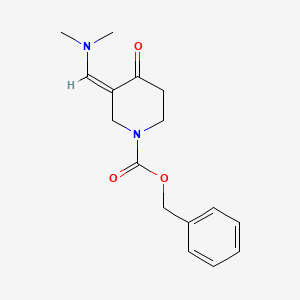
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
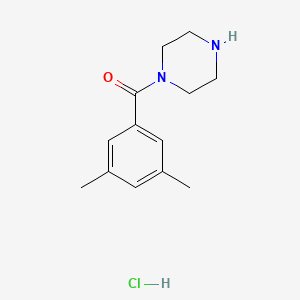
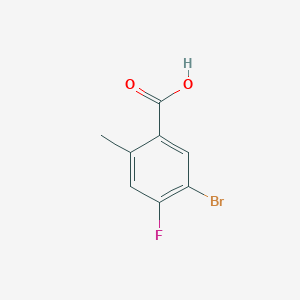

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
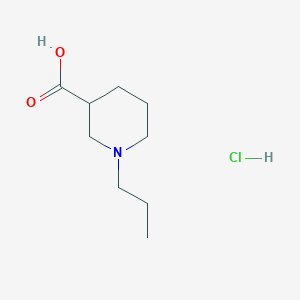
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)
